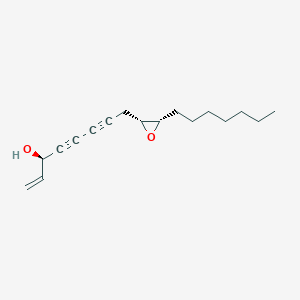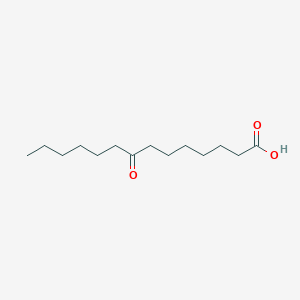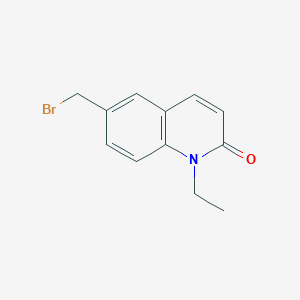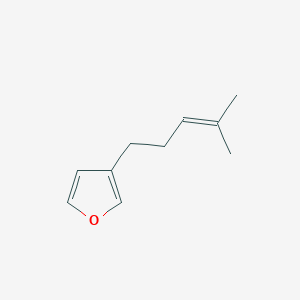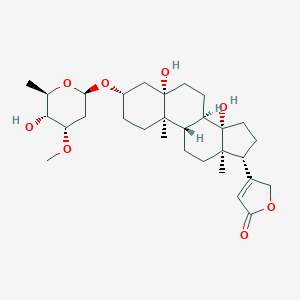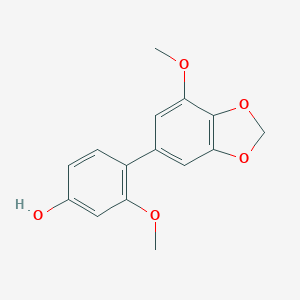
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol, also known as 7-hydroxykratom alkaloid or 7-OH, is a natural compound found in the leaves of Mitragyna speciosa, commonly known as kratom. Kratom is a tropical evergreen tree native to Southeast Asia, and its leaves have been traditionally used for their medicinal properties. 7-OH is a promising compound that has gained attention in recent years due to its potential therapeutic benefits.
作用機序
The mechanism of action of 7-OH involves its interaction with the mu-opioid receptors in the brain. It acts as a partial agonist, meaning it binds to the receptor and activates it to a lesser extent than a full agonist such as morphine. This results in a milder analgesic effect and a lower risk of addiction and tolerance development.
生化学的および生理学的効果
The biochemical and physiological effects of 7-OH are similar to those of other opioids, including pain relief, sedation, and euphoria. However, 7-OH has been shown to have a lower risk of addiction and tolerance development than other opioids. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic benefits.
実験室実験の利点と制限
One advantage of using 7-OH in lab experiments is its natural origin, which makes it a safer and more ethical alternative to synthetic compounds. It also has a lower risk of addiction and tolerance development than other opioids, making it a promising candidate for pain management. However, one limitation is the difficulty in obtaining pure 7-OH due to the complex extraction and purification process. It is also difficult to control the dosage and concentration of 7-OH in lab experiments, which may affect the reproducibility and reliability of the results.
将来の方向性
There are several future directions for the research on 7-OH, including:
1. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of 7-OH as a treatment for various diseases.
2. Molecular Mechanisms: More research is needed to understand the molecular mechanisms of 7-OH's analgesic, anti-inflammatory, and antioxidant properties.
3. Formulation Development: Research is needed to develop safe and effective formulations of 7-OH for clinical use.
4. Pharmacokinetics: Further research is needed to understand the pharmacokinetics of 7-OH, including its absorption, distribution, metabolism, and excretion.
Conclusion
In conclusion, 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol, also known as 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenoltom alkaloid or 7-OH, is a natural compound found in the leaves of Mitragyna speciosa. It has shown promising therapeutic benefits, including analgesic, anti-inflammatory, and antioxidant properties. Further research is needed to evaluate its safety and efficacy as a treatment for various diseases and to understand its molecular mechanisms. 7-OH is a promising compound that has the potential to revolutionize the field of pain management and provide new treatments for inflammatory and oxidative stress-related diseases.
合成法
The synthesis method of 7-OH involves the extraction of kratom leaves using solvents such as ethanol or methanol. The extract is then subjected to various purification steps, including acid-base extraction and chromatography, to isolate 7-OH. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
7-OH has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of 7-OH include:
1. Pain Management: 7-OH has been shown to have potent analgesic properties, making it a potential alternative to opioid-based painkillers. It acts on the mu-opioid receptors in the brain, which are responsible for pain perception, to provide pain relief.
2. Anti-Inflammatory: 7-OH has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
3. Antioxidant: 7-OH has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. It scavenges free radicals and reduces oxidative damage to cells.
特性
CAS番号 |
136051-65-5 |
|---|---|
製品名 |
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
分子式 |
C15H14O5 |
分子量 |
274.27 g/mol |
IUPAC名 |
3-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
InChI |
InChI=1S/C15H14O5/c1-17-12-7-10(16)3-4-11(12)9-5-13(18-2)15-14(6-9)19-8-20-15/h3-7,16H,8H2,1-2H3 |
InChIキー |
AJPLNVVDRIKWPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C=C(C=C3)O)OC |
正規SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C=C(C=C3)O)OC |
同義語 |
3'-HDMDB 3'-hydroxy-5,5'-dimethoxy-3,4-methylenedioxybiphenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



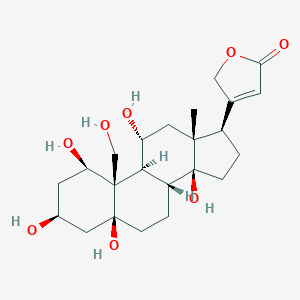
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
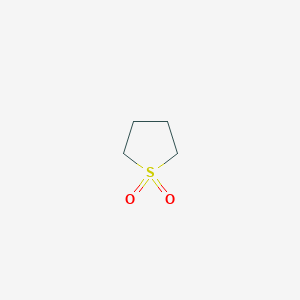
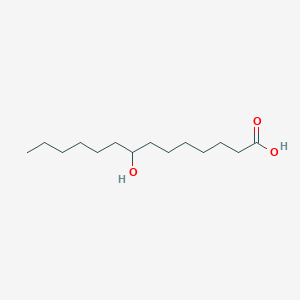
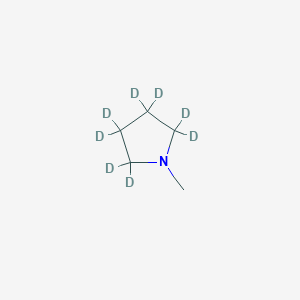
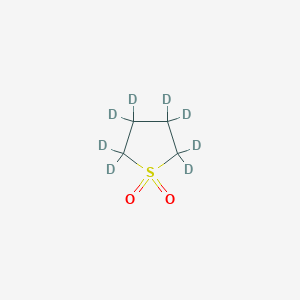

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
